NADPH Oxidase Inhibitor Classification and Inflammatory Disease Target Space
This compound is annotated as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, and is described as useful in the treatment of various inflammatory diseases . Unlike the prototypical NADPH oxidase inhibitor apocynin (a methoxy-substituted catechol with MW 166.17 g/mol and broad-spectrum antioxidant activity), this compound possesses a distinctly different pyridazinone-thiophene carboxamide scaffold (MW 359.83 g/mol) with three heterocyclic/aromatic ring systems, suggesting a different binding mode and potentially distinct NOX isoform selectivity profile . The annotation is based on vendor classification and cited references (Impellizzeri et al., Biochem. Pharmacol., 2011; Genovese et al., Brain Res.), though compound-specific quantitative NOX inhibition data (IC50/Ki values) are not publicly available in peer-reviewed literature as of the current evidence base .
| Evidence Dimension | NADPH oxidase inhibitory activity annotation and scaffold differentiation from prototypical NOX inhibitors |
|---|---|
| Target Compound Data | Pyridazinone-thiophene carboxamide scaffold; MW 359.83 g/mol; annotated as NADPH oxidase inhibitor; three distinct ring systems (4-chlorophenyl, 6-oxopyridazinone, thiophene) |
| Comparator Or Baseline | Apocynin (4-hydroxy-3-methoxyacetophenone): MW 166.17 g/mol; single aromatic ring; established NOX inhibitor but with known non-specific antioxidant properties and off-target effects |
| Quantified Difference | Scaffold MW difference: +193.66 g/mol (116% larger); topological polar surface area and hydrogen bond donor/acceptor profiles differ substantially (estimated tPSA ~88 Ų vs. ~47 Ų for apocynin); distinct heterocyclic architecture predicts divergent pharmacokinetic and target engagement profiles |
| Conditions | Classification based on vendor product annotation and referenced literature context; no compound-specific quantitative IC50/Ki data identified in public domain for direct comparison |
Why This Matters
For researchers seeking to probe NADPH oxidase biology with a non-catechol, structurally differentiated chemotype, this compound offers a scaffold distinct from apocynin and other first-generation NOX inhibitors, which may translate to different isoform selectivity and reduced off-target antioxidant confounding—though quantitative confirmation requires empirical validation.
